molecular formula C28H40O2 B11974787 2-Naphthyl 9-octadecenoate CAS No. 288154-82-5

2-Naphthyl 9-octadecenoate

Cat. No.: B11974787
CAS No.: 288154-82-5
M. Wt: 408.6 g/mol
InChI Key: VTNGGKHMERMEIU-MDZDMXLPSA-N
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Description

2-Naphthyl 9-octadecenoate is an organic compound with the molecular formula C28H40O2 It is a derivative of naphthalene, where the naphthyl group is esterified with 9-octadecenoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthyl 9-octadecenoate typically involves the esterification of 2-naphthol with 9-octadecenoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Naphthyl 9-octadecenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitrated naphthyl derivatives

Scientific Research Applications

2-Naphthyl 9-octadecenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Naphthyl 9-octadecenoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 2-naphthol and 9-octadecenoic acid, which may exert biological effects through various mechanisms. The naphthyl group can interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthyl acetate
  • 2-Naphthyl propionate
  • 2-Naphthyl butyrate

Uniqueness

2-Naphthyl 9-octadecenoate is unique due to its long-chain fatty acid ester, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other naphthyl esters may not be as effective.

Properties

CAS No.

288154-82-5

Molecular Formula

C28H40O2

Molecular Weight

408.6 g/mol

IUPAC Name

naphthalen-2-yl (E)-octadec-9-enoate

InChI

InChI=1S/C28H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(29)30-27-23-22-25-19-17-18-20-26(25)24-27/h9-10,17-20,22-24H,2-8,11-16,21H2,1H3/b10-9+

InChI Key

VTNGGKHMERMEIU-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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